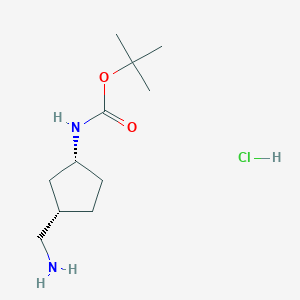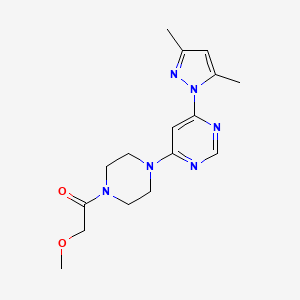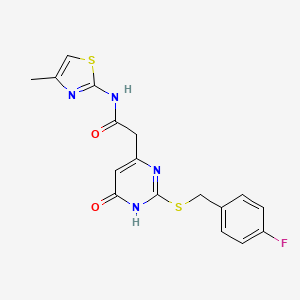
1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for “1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid” were not found, pyrrole compounds are often synthesized through multicomponent reactions . For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray diffraction, NMR, and IR spectroscopy . The compound “1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid” likely has a complex structure due to the presence of the pyrrole ring and the carboxylic acid group.Chemical Reactions Analysis
The chemical reactions of “1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid” would depend on its exact structure. Pyrrole compounds are generally reactive and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the thermal properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were investigated using thermo gravimetric analysis .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Analgesic and Neurobehavioral Activity : A study focusing on the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids revealed significant findings related to their analgesic, anti-inflammatory, and neuropsychobehavioural effects, suggesting potential therapeutic applications for these compounds (Massa et al., 1989).
- Antitumor Evaluation : Research into acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution indicated cytotoxic effects against A549 and P388 cell lines, highlighting their potential as antitumor agents (Liu et al., 2006).
Chemical Synthesis and Material Science
- Direct Synthetic Entry to Derivatives : The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was reported, offering a new approach for constructing complex molecules using acetylenic esters and α-amino acids (Alizadeh et al., 2008).
- Electrochromic Device Application : A study on the synthesis of a new soluble conducting polymer based on pyrrole derivatives and its application in electrochromic devices showcases the intersection of organic synthesis and material science (Variş et al., 2006).
Molecular Recognition and Supramolecular Chemistry
- Supramolecular Liquid Crystals : Investigations into hydrogen-bonding interactions between non-mesomorphic compounds have led to the development of supramolecular liquid crystals, demonstrating the utility of pyrrole derivatives in designing new materials (Naoum et al., 2010).
Antibacterial Activity
- Antimicrobial Activity of Pyrrolin-2-ones : The synthesis and evaluation of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones for their antibacterial activity highlight the potential of pyrrole derivatives in addressing microbial resistance (Gein et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-methyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-12(13(15)16)14(2)8-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCFEYWYCKJCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B2729650.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)
![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)
![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)


![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)